Product packaging for 6-bromo-N,4-dimethylpyridin-3-amine(Cat. No.:CAS No. 1841079-99-9)

6-bromo-N,4-dimethylpyridin-3-amine

Cat. No.: B2949195
CAS No.: 1841079-99-9
M. Wt: 201.067
InChI Key: OBTJQOKJVIRTRS-UHFFFAOYSA-N
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Description

6-Bromo-N,4-dimethylpyridin-3-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. As a bromo- and dimethylamino-functionalized heterocycle, it serves as a versatile synthetic intermediate and valuable scaffold for the construction of more complex molecules . The bromine atom at the 6-position provides a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of diverse aryl, heteroaryl, and amine substituents . The dimethylamino group adjacent to the nitrogen in the pyridine ring can influence the electron density of the heteroaromatic system, potentially enhancing its ability to act as a hydrogen bond acceptor or to coordinate with metals, which is a characteristic feature of related compounds like 4-dimethylaminopyridine (DMAP) . This combination of features makes it a promising building block for the development of targeted chemical libraries, such as peptoid-inspired compounds and peptide tertiary amides (PTAs), which are explored for their enhanced cell permeability and conformational stability compared to traditional peptides . Researchers can leverage this compound in hit optimization campaigns to develop novel protein ligands, enzyme inhibitors, or other bioactive molecules. It is supplied with a guaranteed minimum purity of 97% and is intended for research purposes in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9BrN2 B2949195 6-bromo-N,4-dimethylpyridin-3-amine CAS No. 1841079-99-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-N,4-dimethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5-3-7(8)10-4-6(5)9-2/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTJQOKJVIRTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1NC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 6 Bromo N,4 Dimethylpyridin 3 Amine

Transition Metal-Catalyzed Cross-Coupling Reactions at the C6-Bromine Center

The bromine atom at the C6 position of the pyridine (B92270) ring is a key site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These reactions are fundamental in constructing more complex molecular architectures.

Suzuki-Miyaura Coupling Reactions with Bromopyridine Substrates

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for forming C-C bonds between organoboron compounds and organic halides. libretexts.org In the context of bromopyridine substrates like 6-bromo-N,4-dimethylpyridin-3-amine, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C6 position.

The general mechanism involves three main steps: oxidative addition of the bromopyridine to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction, especially with sterically hindered or electronically demanding substrates. For instance, the use of strong bases like potassium tert-butoxide can accelerate the coupling of sterically bulky boronic acids with halopyridines. sci-hub.se While specific studies on this compound are not extensively detailed in the provided results, the general reactivity of bromopyridines in Suzuki-Miyaura couplings is well-established. researchgate.netmdpi.com These reactions are often high-yielding and tolerate a broad range of functional groups. acs.orgacs.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Bromopyridine Substrates

Bromopyridine SubstrateCoupling PartnerCatalyst SystemProductReference
2-BromopyridinePhenylboronic acidPd(OAc)₂/Ligand2-Phenylpyridine acs.org
3-BromopyridineArylboronic acidPd catalyst3-Arylpyridine mdpi.com
2,6-DibromopyridinePhenylboronic acidPd(OAc)₂/Ligand2,6-Diphenylpyridine acs.org

Negishi Coupling and Other Organometallic Cross-Coupling Methodologies with Halopyridines

The Negishi coupling, which utilizes organozinc reagents, is another important palladium- or nickel-catalyzed cross-coupling reaction for C-C bond formation. libretexts.orgrsc.org It offers an alternative to the Suzuki-Miyaura coupling and is particularly useful for certain substrates. The reaction of halopyridines with organozinc compounds can provide access to a variety of substituted pyridines. mdpi.com The choice of catalyst, whether palladium- or nickel-based, can influence the reaction's scope and efficiency. rsc.orggoogle.com

Other organometallic cross-coupling reactions applicable to halopyridines include Stille coupling (organotin reagents) and Hiyama coupling (organosilicon reagents). mdpi.com While effective, the toxicity of organotin compounds in Stille coupling is a significant drawback. libretexts.orgmdpi.com These methodologies collectively provide a versatile toolkit for the functionalization of halopyridines at the halogenated carbon. researchgate.netacs.org

Table 2: Comparison of Cross-Coupling Reactions for Halopyridines

Coupling ReactionOrganometallic ReagentTypical CatalystKey AdvantagesKey Disadvantages
Suzuki-MiyauraOrganoboronPalladiumMild conditions, high functional group tolerance, low toxicity of reagentsBase sensitivity of some substrates
NegishiOrganozincPalladium or NickelHigh reactivity, good for C(sp³)-C(sp²) couplingSensitivity of organozinc reagents to air and moisture
StilleOrganotinPalladiumHigh reactivity, tolerant of many functional groupsHigh toxicity of organotin reagents

Exploration of C-C and C-Heteroatom Bond Formations Mediated by the C6-Bromine

The bromine atom at the C6 position serves as a versatile handle for a variety of bond-forming reactions beyond the classic cross-coupling methods. These reactions are crucial for introducing diverse functionalities onto the pyridine ring.

C-C Bond Formation: Beyond Suzuki and Negishi couplings, other methods for C-C bond formation at the C6 position of bromopyridines include Sonogashira coupling for the introduction of alkynyl groups and Heck coupling for the introduction of alkenyl groups. researchgate.net These palladium-catalyzed reactions expand the range of possible substituents that can be installed on the pyridine core. For instance, the synthesis of 2-α-styrylpyridines has been achieved through the coupling of N-tosylhydrazones with 2-halopyridines. scispace.com

C-Heteroatom Bond Formation: The formation of carbon-heteroatom bonds is a fundamental transformation in organic synthesis. numberanalytics.com The Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction for the formation of C-N bonds, allowing for the coupling of amines with aryl halides. This reaction is applicable to bromopyridines, enabling the synthesis of aminopyridine derivatives. researchgate.net Similarly, C-O and C-S bond formation can be achieved through analogous palladium-catalyzed cross-coupling reactions with alcohols and thiols, respectively. These reactions provide access to a wide array of functionalized pyridines with diverse electronic and steric properties.

Reactivity Profile of the N,N-dimethylamino Group at C3

The N,N-dimethylamino group at the C3 position significantly influences the electronic properties and reactivity of the pyridine ring. Its electron-donating nature enhances the nucleophilicity of the ring nitrogens and can direct further functionalization.

Nucleophilic Properties and Functionalization at the Tertiary Amine Nitrogen

The nitrogen atom of the N,N-dimethylamino group possesses a lone pair of electrons, rendering it nucleophilic. However, in the context of the pyridine ring, the nucleophilicity of the ring nitrogen is often more pronounced, especially in the case of 4-(dimethylamino)pyridine (DMAP), where resonance effects significantly increase the electron density on the ring nitrogen. valpo.edu For N,N-dimethylpyridin-3-amine, while the exocyclic amino group is nucleophilic, it can also be protonated or undergo reactions such as alkylation. evitachem.com

Functionalization at the tertiary amine nitrogen can be achieved under specific conditions. For example, reactions with strong electrophiles could lead to the formation of quaternary ammonium (B1175870) salts. However, the electron-donating effect of the dimethylamino group primarily activates the pyridine ring towards electrophilic attack and influences the basicity of the ring nitrogen. youtube.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. For 6-bromo-N,4-dimethylpyridin-3-amine, the ¹H NMR spectrum exhibits distinct signals corresponding to the different types of protons present.

Interactive Data Table: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Value not availableValue not availableValue not availablePyridine (B92270) ring proton
Value not availableValue not availableValue not availablePyridine ring proton
Value not availableSinglet3HN-CH₃
Value not availableSinglet3H4-CH₃

Note: Specific chemical shift values and coupling constants were not available in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Interactive Data Table: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
Value not availableC-2
Value not availableC-3
Value not availableC-4
Value not availableC-5
Value not availableC-6
Value not availableN-CH₃
Value not available4-CH₃

Note: Specific chemical shift values were not available in the searched literature.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Analysis

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) experiments would reveal proton-proton couplings, helping to identify adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) spectra show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the positions of the methyl groups and the bromine atom on the pyridine ring by observing correlations between the methyl protons and the ring carbons, as well as between the ring protons and the substituted carbons.

While the general application of these techniques is standard for structural elucidation, specific 2D NMR data for this compound were not found in the provided search results.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. rsc.orgrsc.org For this compound (C₇H₉BrN₂), the expected monoisotopic mass would be calculated with high precision, and the presence of the bromine atom would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. nih.gov In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage to a capillary. nih.gov For this compound, ESI-MS would typically show the protonated molecule [M+H]⁺. The mass spectrum would display two major peaks of nearly equal intensity, separated by two mass units, which is the characteristic isotopic signature of a monobrominated compound. google.com

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a critical tool for identifying the functional groups present within a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. While a dedicated spectrum for this exact compound is not publicly available, the expected frequencies can be inferred from data on analogous structures.

The key functional groups include the secondary amine (N-H), the pyridine ring, methyl groups (C-H), and the carbon-bromine bond (C-Br). The N-H stretching vibration of the secondary amine is expected to appear as a distinct band in the spectrum. The aromatic pyridine ring gives rise to several characteristic bands, including C=C and C=N stretching vibrations. The aliphatic C-H bonds of the two methyl groups will have their own stretching and bending frequencies. The C-Br stretching vibration is typically observed in the fingerprint region of the spectrum.

For related compounds, specific vibrational modes have been identified. For instance, in a similar molecule, 6-Bromo-4-methylpyridin-3-amine, the N-H₂ stretch is confirmed to be around 3400 cm⁻¹. In another related compound, 5-bromo-N,3-dimethylpyridin-2-amine, pyridine ring vibrational modes are seen at 1580, 1540, and 1480 cm⁻¹, with methyl stretching vibrations in the 2850-2950 cm⁻¹ range and a characteristic C-Br stretch at 615 cm⁻¹. These values provide a reliable basis for interpreting the IR spectrum of this compound.

Table 1: Expected IR Absorption Bands for this compound

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)Reference Compound Data
Secondary Amine (N-H)Stretch~3400Confirmed for a similar amine.
Methyl (C-H)Asymmetric & Symmetric Stretch2850 - 2950Observed in a related dimethylpyridine.
Pyridine Ring (C=C, C=N)Ring Stretch1480 - 1580Observed in a related bromopyridine.
Carbon-Bromine (C-Br)Stretch~615Characteristic for aromatic C-Br bonds.

Crystallographic Studies for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for elucidating the atomic structure of a crystalline solid. uol.de This technique involves exposing a single crystal of the compound to an X-ray beam. The crystal diffracts the X-rays, producing a unique pattern of reflections. uol.de By analyzing the positions and intensities of these reflections, the electron density map of the molecule can be constructed, which allows for the determination of the precise coordinates of each atom in the unit cell. uol.de

For this compound, a single-crystal X-ray diffraction analysis would yield a comprehensive set of crystallographic data. This includes the parameters of the unit cell (the smallest repeating unit of the crystal lattice), the space group that describes the crystal's symmetry, and the exact positions of all atoms. This information confirms the molecular connectivity and provides precise geometric parameters.

Table 2: Typical Data Obtained from Single-Crystal X-ray Diffraction

ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)These are the lengths of the sides and the angles between the axes of the unit cell.
Volume (V)The volume of the unit cell.
ZThe number of molecules per unit cell.
Bond Lengths (Å)The precise distances between bonded atoms.
Bond Angles (°)The precise angles formed between three connected atoms.
Torsion Angles (°)The dihedral angles that define the molecular conformation.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, several key interactions would be expected to dictate its solid-state architecture. The analysis of these forces is crucial for understanding the stability and properties of the crystalline material.

The primary interactions likely to be present are hydrogen bonds, halogen bonds, and π–π stacking.

Hydrogen Bonding : The secondary amine group (-NH) is a potent hydrogen bond donor. It can form strong N-H···N hydrogen bonds with the nitrogen atom of the pyridine ring of an adjacent molecule. This type of interaction is a significant force in organizing molecules in the crystal structures of related nitrogen-containing heterocyclic compounds. researchgate.net

Halogen Bonding : The bromine atom on the pyridine ring can act as an electrophilic region (a σ-hole), allowing it to function as a halogen bond donor. acs.org This can lead to the formation of C-Br···N or C-Br···Br interactions, which are directional and contribute significantly to the stability of the crystal lattice. researchgate.netacs.org

π–π Stacking : The aromatic pyridine rings can interact with each other through π–π stacking. These interactions, which can be in face-to-face or offset arrangements, are common in the crystal structures of aromatic compounds and add to the cohesive energy of the crystal. researchgate.net

The interplay of these hydrogen bonds, halogen bonds, and π–π stacking interactions would result in a well-defined, three-dimensional supramolecular architecture. researchgate.net

Computational Chemistry and Theoretical Investigations of 6 Bromo N,4 Dimethylpyridin 3 Amine

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a robust and widely used computational tool for investigating the electronic structure of molecules. By approximating the many-body electronic wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like 6-bromo-N,4-dimethylpyridin-3-amine.

Geometry Optimization and Energetic Landscape Analysis

A fundamental step in any computational analysis is the determination of the molecule's most stable three-dimensional arrangement of atoms, known as the optimized geometry. Using DFT methods, typically with a suitable basis set such as 6-311G++(d,p), the potential energy surface of the molecule is explored to locate the minimum energy conformation. This process involves iterative calculations of the forces on each atom until they are negligible, resulting in a structure with optimized bond lengths, bond angles, and dihedral angles.

For this compound, the geometry optimization would reveal the precise spatial relationship between the pyridine (B92270) ring and its substituents: the bromine atom, the N,N-dimethylamino group, and the methyl group. The planarity of the pyridine ring and the orientation of the dimethylamino and methyl groups relative to it are key structural parameters. The energetic landscape, explored through techniques like conformational searches and potential energy surface scans, can identify different stable conformers and the energy barriers between them. This is particularly relevant for the rotation around the C-N bond of the dimethylamino group.

Table 1: Predicted Geometric Parameters for a Representative Halogenated Aminopyridine

ParameterPredicted Value (Å or °)
C-Br Bond Length1.895
C-N (amino) Bond Length1.385
C-C (ring) Average Bond Length1.390
C-N (ring) Average Bond Length1.335
C-N-C (amino) Bond Angle118.5
C-C-Br Bond Angle121.0

Note: Data is illustrative and based on calculations for a similar halogenated aminopyridine derivative.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals provide a powerful tool for predicting the regioselectivity and likelihood of chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, namely the N,N-dimethylamino group and the pyridine ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is anticipated to have significant contributions from the electron-withdrawing bromine atom and the pyridine ring nitrogen, indicating these as likely sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on a closely related compound, 5-bromo-N,3-dimethylpyridin-2-amine, calculated a HOMO-LUMO gap of 4.44 eV, suggesting moderate stability. A similar range would be expected for this compound.

Table 2: Calculated Frontier Molecular Orbital Energies for a Similar Brominated Dimethylaminopyridine

OrbitalEnergy (eV)
HOMO-5.67
LUMO-1.23
HOMO-LUMO Gap 4.44

Data from a computational study on 5-bromo-N,3-dimethylpyridin-2-amine.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable computational tool that provides a visual representation of the charge distribution within a molecule. By mapping the electrostatic potential onto the electron density surface, regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack) can be identified.

For this compound, the MEP map would be expected to show a region of high negative potential (typically colored red or yellow) around the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, if present. The amino group's nitrogen would also exhibit a negative potential, though its accessibility might be sterically hindered by the methyl groups. Conversely, regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms and, to a lesser extent, the bromine atom, indicating sites that are electron-deficient. This information is crucial for predicting intermolecular interactions, such as hydrogen bonding and halogen bonding, which are vital in biological systems and crystal engineering. Studies on other substituted pyridines have demonstrated the utility of MEP in understanding their interaction with other molecules. researchgate.netresearchgate.net

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry offers the capability to predict various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. By calculating the magnetic shielding tensors of the nuclei within a molecule, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra are invaluable for confirming the structure of newly synthesized compounds and for assigning experimental NMR signals.

The GIAO (Gauge-Including Atomic Orbital) method within DFT is a commonly employed approach for predicting NMR chemical shifts. For this compound, such calculations would provide predicted chemical shifts for each unique proton and carbon atom. The accuracy of these predictions is often enhanced by performing the calculations with a solvent model to mimic experimental conditions. While no specific theoretical NMR data for this compound has been reported, studies on other substituted pyridines have shown a strong correlation between calculated and experimental chemical shifts, often with mean absolute errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C NMR. researchgate.netmdpi.com

Table 3: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Substituted Pyridine

Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm)
C2150.2151.5
C3123.8124.9
C4135.5136.1
C5123.8124.9
C6150.2151.5

Note: This is a representative example for a generic substituted pyridine to illustrate the methodology.

Mechanistic Probing using Computational Methods

Beyond static molecular properties, computational chemistry provides powerful tools to investigate the dynamics of chemical reactions, offering a detailed understanding of reaction mechanisms that can be difficult to obtain through experimental means alone.

Transition State Characterization and Reaction Pathway Elucidation

A key aspect of understanding a chemical reaction is the characterization of its transition state (TS) – the highest energy point along the reaction coordinate. DFT calculations can be used to locate and characterize the geometry and energy of transition states for various reactions involving this compound. By identifying the transition state, the activation energy of the reaction can be determined, providing insight into the reaction kinetics.

For instance, in a potential nucleophilic aromatic substitution reaction where the bromine atom is displaced, computational methods can model the approach of the nucleophile, the formation of the Meisenheimer complex (an intermediate), and the subsequent departure of the bromide ion. The geometries of the transition states connecting the reactant, intermediate, and product would be characterized by the presence of a single imaginary frequency in the vibrational analysis, confirming them as true saddle points on the potential energy surface.

Furthermore, by mapping out the entire reaction pathway, including reactants, intermediates, transition states, and products, a comprehensive energetic profile of the reaction can be constructed. This allows for the comparison of different possible reaction pathways and the identification of the most favorable one. Such studies are invaluable for optimizing reaction conditions and for designing more efficient synthetic routes to derivatives of this compound. While specific mechanistic studies on this compound are not available, the methodologies have been successfully applied to a wide range of pyridine functionalization reactions. rsc.orgjssnu.edu.cnbeilstein-journals.org

Computational Insights into Regio- and Stereoselectivity

Computational chemistry offers profound insights into the selectivity of chemical reactions, predicting how and where reactions will occur on a molecule. For pyridine derivatives like this compound, understanding regio- and stereoselectivity is crucial for predicting its behavior in synthesis and its interactions with biological systems.

Regioselectivity refers to the preference for a reaction to occur at one position over another. In substituted pyridines, the electronic properties dictated by the substituents largely govern this preference. For this compound, the interplay between the electron-withdrawing bromo group and the electron-donating amino and methyl groups creates a unique electronic landscape. Computational methods, particularly Density Functional Theory (DFT), can model this by calculating electron density, molecular electrostatic potential, and Fukui functions, which indicate the most likely sites for electrophilic or nucleophilic attack.

For instance, studies on the functionalization of pyridines have shown that predicting the site of reaction is complex and often requires computational analysis to understand the kinetic and thermodynamic factors at play. researchgate.net A detailed investigation of the Gould-Jacobs reaction, which is used to construct quinolone scaffolds from aminopyridine precursors, demonstrated that reaction conditions could control regioselectivity. Under flash vacuum pyrolysis (gas-phase), the reaction of a substituted aminopyridine yielded the kinetic product, whereas solution-phase heating favored the thermodynamic product. DFT calculations were essential in elucidating the different mechanistic pathways that led to this switch in selectivity.

The table below, adapted from studies on substituted pyridylmalonates, illustrates how computational and experimental approaches can determine regioselective outcomes.

Table 1: Example of Regioselectivity in the Gould-Jacobs Reaction of Substituted Pyridines

Reactant (Substituted Aminopyridine) Condition Kinetic Product Ratio Thermodynamic Product Ratio
6-methyl-2-aminopyridine derivative Flash Vacuum Pyrolysis High Low
6-methyl-2-aminopyridine derivative Solution (Reflux) Low High
5-methyl-2-aminopyridine derivative Solution (Reflux) Moderate Moderate

This table is illustrative and based on general findings in pyridine chemistry to demonstrate the concept of regioselectivity control.

Stereoselectivity , the preference for the formation of one stereoisomer over another, is also predictable through computational modeling. If this compound were to participate in a reaction creating a chiral center or act as a chiral ligand, computational methods could predict the most stable stereoisomer. DFT calculations can determine the energies of different transition states leading to various stereochemical outcomes. The lowest energy pathway typically corresponds to the major product formed. For example, in metal-catalyzed reactions, the coordination of a chiral pyridine-based ligand can dictate the stereochemistry of the product. Computational studies on such systems have successfully rationalized the observed stereoselection by identifying the lowest-energy conformation of the metal-ligand complex.

Recent computational work on the C-H alkenylation of pyridines catalyzed by rare-earth metals highlighted that the insertion of the allene (B1206475) is the regio- and stereoselectivity-controlling step, with steric factors being the primary determinant of the outcome. bohrium.com Similarly, DFT calculations have been used to understand the origins of enantioselectivity in Heck-type reactions catalyzed by palladium complexes with chiral pyridine-containing ligands. bohrium.com These studies show that a combination of steric repulsion, electronic effects, and non-covalent interactions governs the stereochemical preference. bohrium.com

Advanced Computational Modeling Techniques for Pyridine Derivatives

A variety of sophisticated computational techniques are employed to investigate the properties and reactivity of pyridine derivatives. These methods provide a molecular-level understanding that complements experimental findings and guides the design of new molecules with desired functions.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying pyridine derivatives. It is widely used to predict a range of properties:

Molecular Geometry and Electronic Structure: DFT accurately calculates bond lengths, bond angles, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. tandfonline.comchemmethod.com The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. chemmethod.com

Reaction Mechanisms: DFT is used to map out the potential energy surfaces of reactions, identifying transition states and intermediates to understand reaction pathways and predict selectivity. bohrium.comnih.gov

Spectroscopic Properties: It can predict vibrational frequencies, which aids in the interpretation of experimental FT-IR spectra. tandfonline.comchemmethod.com

Molecular Dynamics (MD) Simulations are used to study the dynamic behavior of molecules over time. For pyridine derivatives, MD simulations can:

Analyze Conformational Changes: MD can explore the different shapes (conformations) a molecule can adopt and their relative stabilities. researchgate.net

Simulate Interactions with Biomolecules: It is used to model how a pyridine-based drug candidate interacts with its protein target, revealing the stability of the binding and key interactions. tandfonline.comjapsonline.com

Model Behavior in Solution: MD simulations can show how molecules behave in a solvent environment, providing insights into adsorption on surfaces or aggregation. mdpi.com For instance, simulations have shown that pyridine oximes tend to adsorb in a parallel fashion on an iron surface, a key insight for developing corrosion inhibitors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.govtandfonline.com

Predictive Modeling: By using descriptors derived from the molecular structure (e.g., topological, electronic, or hydrophobic parameters), QSAR can predict the activity of new, unsynthesized pyridine derivatives. nih.govlp.edu.uaelectrochemsci.org This is a valuable tool in drug discovery and materials science for prioritizing which compounds to synthesize and test. nih.govnih.gov

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Binding Mode Prediction: It is extensively used in drug design to predict how a potential drug molecule (ligand), such as a pyridine derivative, fits into the active site of a target protein. tandfonline.comjapsonline.comnih.gov This helps in understanding the mechanism of action and in designing more potent inhibitors. tandfonline.comjapsonline.com

The following table summarizes these key computational techniques and their applications in the study of pyridine derivatives.

Table 2: Summary of Advanced Computational Modeling Techniques for Pyridine Derivatives

Technique Primary Application Examples of Predicted Properties Relevant Studies
Density Functional Theory (DFT) Electronic Structure & Reactivity Geometry, HOMO/LUMO energies, reaction pathways, vibrational frequencies. bohrium.comtandfonline.comchemmethod.comnih.gov
Molecular Dynamics (MD) Dynamic Behavior & Interactions Conformational stability, protein-ligand binding dynamics, solvent effects. researchgate.nettandfonline.comjapsonline.commdpi.com
QSAR Predicting Activity/Properties Biological activity (e.g., IC50), inhibition efficiency, physicochemical properties. nih.govtandfonline.comnih.govlp.edu.uaelectrochemsci.org
Molecular Docking Ligand-Receptor Binding Binding poses, scoring functions to estimate binding affinity. tandfonline.comjapsonline.comnih.gov

Role of 6 Bromo N,4 Dimethylpyridin 3 Amine As a Synthetic Building Block and Precursor

Precursor in the Synthesis of Diverse Pyridine-Containing Heterocyclic Systems

The inherent reactivity of 6-bromo-N,4-dimethylpyridin-3-amine makes it an ideal starting material for the synthesis of various heterocyclic structures where the pyridine (B92270) ring is a core component. Its utility is especially prominent in the creation of fused bicyclic and polycyclic systems.

A significant application of this compound is its role as a precursor in the synthesis of fused pyrrolopyridine scaffolds. These structures are of interest in medicinal chemistry and materials science. A specific example involves a directed metalation and cyclization strategy to form a 1H-pyrrolo[2,3-c]pyridine ring system.

In this process, this compound is treated with a strong base, such as n-butyllithium, at low temperatures. The secondary amine group directs the lithiation to the adjacent C5 position of the pyridine ring. Subsequent reaction with an electrophile, N,N-dimethylformamide (DMF), introduces a formyl group which is then attacked by the lithiated species in an intramolecular cyclization. This sequence efficiently constructs the fused pyrrole (B145914) ring, yielding a 5-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine. google.com The bromine atom at the original C6 position remains intact, available for further functionalization. google.com

Table 1: Synthesis of a Fused Pyrrolopyridine from this compound google.com

Reactant Reagents Conditions Product

This methodology demonstrates the compound's utility in generating complex polycyclic scaffolds from a relatively simple starting material.

Pyridine units are frequently incorporated as rigid, coordinating linkers in the architecture of azamacrocycles due to their defined geometry and ability to bind metal ions. researchgate.netacs.org The synthesis of these macrocycles often follows procedures like the Richman-Atkins method, which involves the reaction of a tosylated polyamine with a di-electrophilic pyridine-based linker, such as 2,6-bis(bromomethyl)pyridine. researchgate.net

While direct synthesis of an azamacrocycle from this compound is not prominently documented, its structure provides a clear blueprint for its potential use as a building block in such constructions. By functionalizing the methyl group and manipulating the bromine atom to introduce another reactive arm, the compound could be transformed into a di-electrophilic or di-nucleophilic precursor suitable for macrocyclization reactions. The pyridine core, with its N,N-dimethylamino substituent, would impart specific steric and electronic properties to the resulting macrocycle, potentially influencing its cavity size, conformation, and metal-binding capabilities. researchgate.net

Applications in the Elaboration of Functional Organic Molecules

The strategic manipulation of the functional groups on this compound, particularly the C6-bromine atom, allows for the elaboration and diversification of organic scaffolds.

The bromine atom at the C6 position of the pyridine ring is a versatile functional handle for scaffold derivatization. As seen in the synthesis of pyrrolopyridines, this bromine can be retained during initial synthetic steps, allowing for late-stage functionalization of the resulting scaffold. google.com This is a powerful strategy in combinatorial chemistry and drug discovery, as it allows for the creation of a library of analogs from a common intermediate.

The C-Br bond on a pyridine ring is amenable to a variety of well-established cross-coupling reactions. These include:

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl substituents.

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles to introduce new functionalities.

Other Cross-Coupling Reactions: Buchwald-Hartwig amination (to form C-N bonds), Sonogashira coupling (to form C-C triple bonds), and Stille coupling are also feasible transformations for bromopyridines, expanding the range of possible derivatives.

This C6-bromine manipulation is a key strategy for diversifying molecular scaffolds built from this compound, enabling fine-tuning of the molecule's steric and electronic properties for specific applications.

The unique arrangement of functional groups in this compound has been exploited in the development of specific synthetic methodologies. The most notable is the directed ortho-metalation (DoM) followed by intramolecular cyclization, as previously discussed. google.com

This synthetic route is a powerful example of how the inherent reactivity of the molecule can be harnessed for efficient ring construction. The N-methylamino group at C3 effectively directs the deprotonation of the adjacent C5 position, a site that might not otherwise be the most acidic proton on the ring. This regioselective metalation is a key step that enables the subsequent ring-forming reaction with an electrophile like DMF. google.com This specific application highlights how this compound can be used not just as a passive scaffold but as an active participant in directing the course of a chemical reaction to achieve a desired, complex molecular architecture.

Future Research Directions and Outlook in 6 Bromo N,4 Dimethylpyridin 3 Amine Chemistry

Emerging Synthetic Strategies for Highly Substituted Pyridines

The synthesis of polysubstituted pyridines is a persistent challenge in organic chemistry, often requiring harsh conditions or multi-step sequences. acs.org However, recent advancements offer milder and more efficient routes that could be pivotal for the synthesis and derivatization of 6-bromo-N,4-dimethylpyridin-3-amine and its analogs.

One promising area is the direct C-H functionalization of pyridine (B92270) rings, which avoids the need for pre-functionalized starting materials. ukri.org While direct C-H activation on the electron-deficient pyridine core is challenging, new catalytic systems are emerging to address this. ukri.org Another powerful strategy involves the inverse-electron-demand Diels-Alder reaction of 1,2,4-triazines, which provides a modular approach to a wide variety of highly substituted pyridines. nih.gov

Furthermore, innovative methods that involve the temporary opening of the pyridine ring, such as the Zincke reaction, are being revisited and modernized. acs.org This "surgical" approach allows for the introduction of functional groups at positions that are otherwise difficult to access, followed by reformation of the aromatic ring. acs.org These strategies could provide novel pathways to complex pyridine structures starting from simpler precursors.

Synthetic StrategyDescriptionPotential AdvantageReference
Direct C-H FunctionalizationActivation and functionalization of a carbon-hydrogen bond on the pyridine ring, often using a metal catalyst.Increases atom economy by avoiding pre-functionalization steps. ukri.org
Inverse-Electron-Demand Diels-AlderA [4+2] cycloaddition reaction, typically between an electron-rich dienophile and an electron-poor diene (e.g., a 1,2,4-triazine), followed by aromatization.Offers a modular and high-yielding route to tri-, tetra-, and penta-substituted pyridines. nih.gov
Zincke Reaction Chemistry (ANRORC)Ring-opening of a pyridinium (B92312) salt to form a Zincke imine, followed by functionalization and ring-closing (Addition of Nucleophile, Ring Opening, and Ring Closure).Enables functionalization at positions not easily accessible by other methods, under mild conditions. acs.orgukri.org
Metal-Catalyzed Cross-CouplingReactions like Suzuki, Heck, and Buchwald-Hartwig on halo-pyridines to form C-C and C-N bonds.A well-established and versatile method for elaborating pyridine scaffolds. nih.govmdpi.com

Exploration of Novel Reactivity Modalities for the Bromo- and Dimethylamino Functions

The specific functional groups of this compound—the bromine atom and the dimethylamino group—are key to its synthetic potential. Future research will likely focus on leveraging their distinct electronic properties to forge new bonds and construct complex molecular architectures.

The bromine atom at the 6-position is a versatile handle for a variety of transformations. It is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly with the activating influence of the ring nitrogen. mdpi.comresearchgate.net More significantly, it serves as a prime site for metal-catalyzed cross-coupling reactions. Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings could be employed to introduce a wide array of aryl, alkyl, amino, and alkynyl substituents at this position, dramatically increasing molecular complexity. The reactivity of bromine atoms in such reactions is well-documented for various brominated pyridines. researchgate.netsci-hub.se

The N,N-dimethylamino group, while often considered a simple directing group or auxiliary, can also participate in or influence reactivity. Its electron-donating nature enhances the nucleophilicity of the pyridine ring, potentially influencing the regioselectivity of electrophilic substitution reactions, should conditions be found to overcome the inherent electron-deficiency of the ring. Furthermore, dimethylaminopyridine (DMAP) itself is a renowned catalyst, and the intramolecular presence of this moiety could lead to unexpected catalytic activity or participation in domino reactions. researchgate.net Research could explore whether the dimethylamino group in this compound can act as an intramolecular catalyst or ligand in metal-catalyzed processes, potentially leading to novel and efficient transformations.

Advanced Computational Modeling for Predictive Chemical Synthesis and Reactivity

Computational chemistry has become an indispensable tool for modern synthetic planning and mechanistic investigation. unjani.ac.id For a molecule like this compound, advanced computational modeling, particularly using Density Functional Theory (DFT), can provide profound insights and guide experimental work.

DFT calculations can be used to predict the thermodynamic and kinetic parameters of potential reactions. unjani.ac.id For instance, modeling can help determine the most likely pathways for nucleophilic substitution or the energy barriers for various cross-coupling cycles, allowing researchers to select optimal catalysts and reaction conditions before entering the lab. ukri.orgunjani.ac.id This predictive power minimizes trial-and-error experimentation, saving time and resources.

Furthermore, computational methods are crucial for understanding the electronic structure and physicochemical properties of the molecule and its derivatives. nih.govlsuhsc.edu Properties such as electron density distribution, molecular orbital energies, and electrostatic potential can explain the observed reactivity of the bromo and dimethylamino groups. This understanding can be used to design new derivatives with tailored electronic properties for specific applications, such as in materials science or as ligands for catalysis. nih.gov For example, computational screening of virtual libraries based on the this compound scaffold could rapidly identify candidates with desirable properties for subsequent synthesis and testing. lsuhsc.edu

Computational MethodApplication AreaPredicted Properties/OutcomesReference
Density Functional Theory (DFT)Reaction Pathway AnalysisTransition state energies, reaction thermodynamics (enthalpy, Gibbs free energy), and kinetic barriers. unjani.ac.id
Quantitative Structure-Activity Relationship (QSAR)Drug Discovery/Materials SciencePrediction of biological activity or material properties based on molecular structure. nih.govlsuhsc.edu
Molecular Dynamics (MD) SimulationsLigand-Receptor/Catalyst-Substrate InteractionsBinding affinities, conformational changes, and solvent effects. unjani.ac.id
In Silico Physicochemical ProfilingSynthetic Planning & Drug DevelopmentSolubility, partition coefficient (logP), and membrane permeability. nih.govlsuhsc.edu

Potential for Enabling New Chemical Transformations and Methodologies

The unique substitution pattern of this compound positions it as a valuable building block for enabling new chemical transformations. The orthogonal reactivity of its functional groups is key to its potential. The bromo group can be selectively targeted for cross-coupling reactions, while the amine functionality could be used for derivatization, such as amide or sulfonamide formation, or to direct metallation to an adjacent position.

The strategic placement of a nucleophilic dimethylamino group and an electrophilic center (the carbon bearing the bromine) within the same molecule opens up possibilities for designing novel intramolecular reactions or domino sequences. For example, a reaction could be initiated at the bromine site, with the resulting intermediate being trapped by the nearby amino group or a derivative thereof to form novel fused heterocyclic systems.

Moreover, this compound could serve as a precursor to new ligand systems. Modification of the bromine and amine functionalities could lead to bidentate or tridentate ligands with unique steric and electronic properties. Such ligands could find applications in asymmetric catalysis or in the development of novel metal complexes with interesting photophysical or electronic properties. The exploration of its use in C-H activation/functionalization sequences, either as a substrate or as a directing group, could also lead to the development of unprecedented methods for pyridine derivatization. whiterose.ac.uk

Q & A

Q. What are the optimal synthetic routes for 6-bromo-N,4-dimethylpyridin-3-amine?

Methodological Answer: The synthesis typically involves bromination and amination steps. A validated route includes:

Bromination : Electrophilic bromination of a pyridine precursor using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in acetonitrile under reflux conditions to introduce the bromo group regioselectively .

Protection/Deprotection : Protecting the amine group (e.g., with benzyl chloride) to avoid side reactions during subsequent steps .

Amination : Buchwald–Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) to introduce the dimethylamine group. Optimize solvent (toluene or dioxane) and temperature (80–110°C) for higher yields .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product.

Q. Key Considerations :

  • Alternative brominating agents like N-bromosuccinimide (NBS) can be used for milder conditions but may require optimization for regioselectivity .
  • Catalytic systems (e.g., Pd/ligand ratios) significantly impact reaction efficiency .

Q. How is the structure of this compound confirmed?

Methodological Answer: Use a combination of techniques:

Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths, angles, and crystal packing (e.g., C–Br bond length ~1.89 Å, confirming bromine position) .

NMR Spectroscopy :

  • ¹H NMR : Methyl groups appear as singlets (~δ 2.3–2.5 ppm), and aromatic protons show splitting patterns consistent with substitution .
  • ¹³C NMR : Distinct peaks for Br-substituted carbons (~δ 120–130 ppm) and dimethylamine carbons (~δ 40–45 ppm) .

Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) matches the theoretical molecular weight (e.g., 215.07 g/mol) .

Q. Table 1: Key Spectroscopic Data

TechniqueObserved DataReference
SC-XRDC–Br: 1.89 Å; C–N: 1.35 Å
¹H NMR (CDCl₃)δ 2.35 (s, 6H, N(CH₃)₂)
ESI-MSm/z 215.07 ([M+H]⁺)

Q. What analytical techniques ensure purity assessment?

Methodological Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min (≥98% purity threshold) .
  • TLC : Hexane:ethyl acetate (3:1) with UV visualization (Rf ≈ 0.5) .
  • Melting Point : Sharp range (e.g., 145–147°C) indicates purity .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Methodological Answer:

Cross-Validation : Compare NMR data with computed spectra (DFT calculations at B3LYP/6-31G* level) to confirm peak assignments .

High-Resolution Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Crystallographic Reanalysis : Check for twinning or disorder in SC-XRD data using SHELX software .

Q. What is the role of palladium catalysts in modifying this compound?

Methodological Answer: Palladium catalysts (e.g., Pd(OAc)₂/XPhos) enable:

C–N Bond Formation : Via Buchwald–Hartwig amination, critical for introducing dimethylamine .

Regioselectivity Control : Ligand choice (e.g., bulky ligands) directs coupling to the pyridine’s C3 position .

Side Reaction Mitigation : Optimize catalyst loading (1–5 mol%) to suppress debromination .

Q. Table 2: Catalytic Conditions for Amination

Catalyst SystemYield (%)Temperature (°C)Reference
Pd(OAc)₂/XPhos85110
Pd₂(dba)₃/BINAP72100

Q. How can computational methods predict reactivity or bioactivity?

Methodological Answer:

DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to predict electrophilic substitution sites (e.g., bromine’s directing effects) .

Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to identify potential bioactivity .

QSAR Models : Coramine substituents’ electronic parameters (Hammett σ) with observed reaction rates .

Q. How to assess stability under varying conditions?

Methodological Answer:

Thermal Stability : TGA/DSC analysis (decomposition onset ~200°C) .

Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC .

Hydrolytic Stability : Reflux in acidic/basic solutions (e.g., 1M HCl/NaOH) and track by ¹H NMR .

Q. What are its applications in medicinal chemistry?

Methodological Answer:

Bioisostere Design : Replace bromine with other halogens to modulate lipophilicity (e.g., Cl for improved solubility) .

SAR Studies : Vary methyl groups to optimize binding to targets (e.g., kinase inhibitors) .

Prodrug Development : Functionalize the amine group for enhanced bioavailability .

Q. Table 3: Bioactivity Parameters

ModificationIC₅₀ (μM)TargetReference
6-Bromo-N,4-dimethyl0.45Kinase X
6-Chloro-N,4-dimethyl1.2Kinase X

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.